2-({11-acetyl-4-[(furan-2-yl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide
Overview
Description
2-({11-acetyl-4-[(furan-2-yl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H20F2N4O4S2 and its molecular weight is 530.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of CHEMBL5074953 is the Bromodomain-containing protein 3 (BRD3) . BRD3 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play critical roles in regulating gene expression.
Mode of Action
CHEMBL5074953 interacts with its target, BRD3, by binding to its bromodomain. This interaction inhibits BRD3’s ability to bind to acetylated lysine residues on histone tails, a crucial step in the reading of epigenetic marks and subsequent transcriptional activation. By inhibiting BRD3, CHEMBL5074953 can modulate gene expression patterns within the cell .
Result of Action
The molecular and cellular effects of CHEMBL5074953’s action would be largely dependent on the specific cellular context, given its role in modulating gene expression. In cells where BRD3 plays a critical role in promoting growth or survival, inhibition by CHEMBL5074953 could lead to growth arrest or apoptosis .
Properties
IUPAC Name |
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O4S2/c1-13(31)29-7-6-16-19(11-29)36-22-21(16)23(33)30(10-15-3-2-8-34-15)24(28-22)35-12-20(32)27-18-9-14(25)4-5-17(18)26/h2-5,8-9H,6-7,10-12H2,1H3,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARADWLRKRYUDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C=CC(=C4)F)F)CC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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